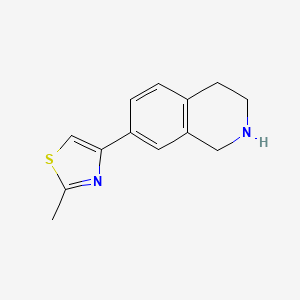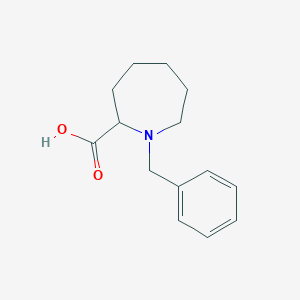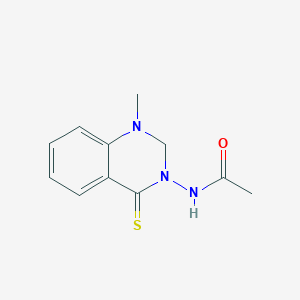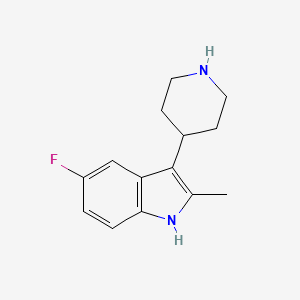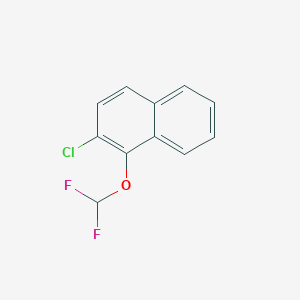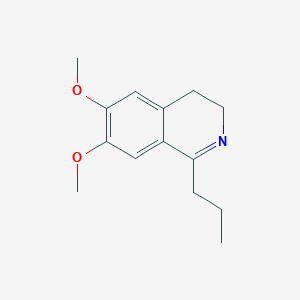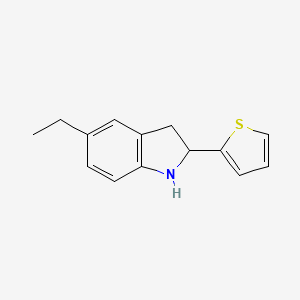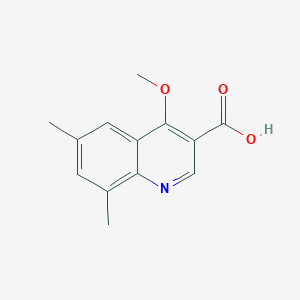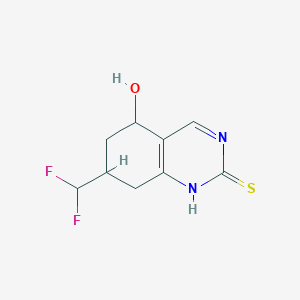
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group, a mercapto group, and a tetrahydroquinazolinol core, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method involves the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base. The reaction conditions often include mild temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scalable difluoromethylation processes that utilize metal-based catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazolinol core.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinol derivatives, and various substituted analogs. These products can be further utilized in different applications, enhancing the versatility of the compound .
Scientific Research Applications
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The mercapto group can undergo redox reactions, further modulating the compound’s biological effects. These interactions can lead to changes in cellular pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethyl- and 7-Difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and have been studied for their biological activity.
Difluoromethylated Pyridines: Known for their use in medicinal and agricultural chemistry.
Uniqueness
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to its combination of a difluoromethyl group, a mercapto group, and a tetrahydroquinazolinol core. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C9H10F2N2OS |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
7-(difluoromethyl)-5-hydroxy-5,6,7,8-tetrahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C9H10F2N2OS/c10-8(11)4-1-6-5(7(14)2-4)3-12-9(15)13-6/h3-4,7-8,14H,1-2H2,(H,12,13,15) |
InChI Key |
BFLPKFDVPPDYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C(C1O)C=NC(=S)N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



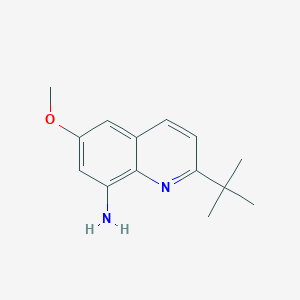
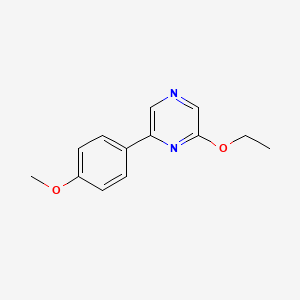
![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)

